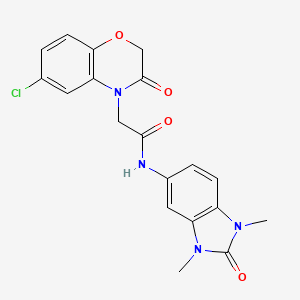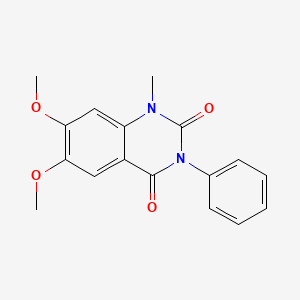![molecular formula C19H20ClNO3 B5695164 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate, also known as CDMB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In
Mécanisme D'action
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate inhibits the activity of HDACs and LSD1 by binding to their active sites. This leads to the accumulation of acetylated histones and the inhibition of gene expression. Additionally, this compound has been found to induce the expression of certain genes, such as tumor suppressor genes, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, this compound has been found to inhibit the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. However, this compound has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate. One area of interest is the development of more efficient synthesis methods for this compound, which may improve its yield and solubility. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Finally, the development of this compound derivatives with improved pharmacological properties may lead to the development of more effective anticancer agents.
Méthodes De Synthèse
The synthesis of 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been achieved using various methods. One such method is the reaction between 4-chlorobenzyl chloride and 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid in the presence of a base such as triethylamine. This method yields this compound as a white solid with a high yield.
Applications De Recherche Scientifique
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been studied for its potential applications in scientific research. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play a crucial role in the regulation of gene expression and have been implicated in various diseases, including cancer. Therefore, this compound has been studied as a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
(4-chlorophenyl)methyl 4-(2,5-dimethylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-13-3-4-14(2)17(11-13)21-18(22)9-10-19(23)24-12-15-5-7-16(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQROJKKYGZHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)





![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)

![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)